1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
Overview
Description
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a benzyl group at position 1, two methyl groups at positions 3 and 5, and an ethanol group at position 4 of the pyrazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired ethanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the benzyl and ethanol groups can influence its binding affinity and specificity, affecting the overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
1-(1-phenyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol: Similar structure but with a phenyl group instead of a benzyl group.
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
Uniqueness
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is unique due to the specific combination of substituents on the pyrazole ring. The benzyl group provides hydrophobic interactions, while the ethanol group offers hydrogen bonding capabilities, contributing to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-14(12(3)17)11(2)16(15-10)9-13-7-5-4-6-8-13/h4-8,12,17H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMXQGGNQXIKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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